molecular formula C9H8ClN3 B1458255 4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine CAS No. 1602060-23-0

4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine

Cat. No.: B1458255
CAS No.: 1602060-23-0
M. Wt: 193.63 g/mol
InChI Key: KCLPEUIVWHJFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine (CAS 1602060-23-0) is a high-purity, synthetic chemical intermediate designed for advanced research and development. This compound features a fused pyrazolo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its significant potential in drug discovery . The presence of a chloro group at the 4-position and a cyclopropyl ring at the 2-position makes this molecule a versatile and valuable building block for further structural diversification and library synthesis . The pyrazolo[1,5-a]pyrazine and the closely related pyrazolo[1,5-a]pyrimidine heterocyclic systems are rigid, planar structures that have attracted considerable attention for their biocompatibility and significant biological properties . Such scaffolds are frequently employed in the design of molecules with enzymatic inhibitory activity and other targeted therapeutic effects . The reactive chloro substituent on this core structure is ideally suited for nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce a wide range of amines and other nucleophiles to create novel derivatives for screening and optimization . Key Applications: This compound is primarily used as a key synthetic intermediate in pharmaceutical research. Its applications include the exploration of new cancer therapies, the development of enzyme inhibitors, and the synthesis of novel bioactive molecules for high-throughput screening campaigns. The cyclopropyl substituent is a common pharmacophore that can influence the molecule's metabolic stability and conformational properties. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet (MSDS) prior to use. For more specific inquiries regarding this compound, including custom synthesis and bulk ordering, please contact our scientific support team.

Properties

IUPAC Name

4-chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-8-5-7(6-1-2-6)12-13(8)4-3-11-9/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLPEUIVWHJFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine is an organic compound with the molecular formula C_9H_8ClN_3 and a molecular weight of approximately 193.64 g/mol. This compound features a unique bicyclic structure that includes a pyrazolo[1,5-a]pyrazine framework, characterized by the presence of a cyclopropyl group and a chlorine atom at specific positions. Research indicates that this compound exhibits significant biological activities, particularly in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving substituted pyrazoles. The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activity

Research has identified several biological activities associated with this compound:

The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is believed that the compound's ability to inhibit kinases plays a significant role in its anticancer properties. Further research is needed to clarify its interaction profiles with specific proteins and enzymes involved in disease pathways.

Comparative Analysis

To better understand the significance of this compound in medicinal chemistry, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
4-Chloro-2-methylpyrazolo[1,5-a]pyrazine CHClNContains a methyl group instead of a cyclopropyl group; different biological activity profile.
4-Hydrazinylpyrazolo[1,5-a]pyrazine CHNClFeatures hydrazine functionality; potential for different reactivity and biological effects.
Pyrazolo[1,5-b]pyridazine derivatives VariesExhibits diverse biological activities; often used as kinase inhibitors.

Case Studies

Several studies have explored the biological activity of pyrazolo[1,5-a]pyrazine derivatives:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 2 and 4 of the pyrazolo[1,5-a]pyrazine scaffold. A comparison of physicochemical properties is summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties (Predicted/Reported)
4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine Cl (C4), cyclopropyl (C2) C₁₀H₁₀ClN₃ 207.66 High rigidity, moderate hydrophobicity
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Cl (C4), 4-fluorophenyl (C2) C₁₂H₇ClFN₃ 247.66 Enhanced π-π stacking, higher lipophilicity
4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine Cl (C4), ethyl (C2) C₈H₈ClN₃ 181.62 Flexible alkyl chain, reduced steric hindrance
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine Cl (C4), 3,4-dimethoxyphenyl (C2) C₁₄H₁₂ClN₃O₂ 289.72 Electron-rich aryl group, improved solubility

Key Observations :

  • Cyclopropyl vs. Aryl Groups : The cyclopropyl group (C₂) offers rigidity and moderate hydrophobicity, whereas aryl substituents (e.g., 4-fluorophenyl) enhance π-π interactions and lipophilicity, critical for target binding in enzyme inhibition .
  • Alkyl Chains : Ethyl or isobutyl substituents (e.g., in TLR7 antagonists) improve membrane permeability but may reduce target specificity due to conformational flexibility .

Stability and Metabolic Considerations

  • Metabolic Resistance : Chlorine at C4 may reduce oxidative metabolism, as seen in pyrazolo[1,5-a]pyrimidine analogs .
  • Steric Protection : The cyclopropyl group’s strain could hinder enzymatic degradation, improving half-life compared to linear alkyl chains .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine typically proceeds via:

  • Construction of the pyrazolo[1,5-a]pyrazine ring system.
  • Introduction of the chloro substituent at the 4-position.
  • Installation of the cyclopropyl group at the 2-position.

This sequence often requires careful control of reaction conditions to achieve regioselectivity and to preserve the integrity of the fused heterocyclic system.

Construction of the Pyrazolo[1,5-a]pyrazine Core

The pyrazolo[1,5-a]pyrazine skeleton can be synthesized by annulation reactions involving pyrazole and pyrazine derivatives. One documented approach involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with nucleophilic reagents to form substituted derivatives.

  • Tsizorik et al. (2019) reported a method where 4-chloropyrazolo[1,5-a]pyrazines react with tert-butyl cyanoacetate, forming tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoate intermediates. These intermediates are then converted into pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which can be further manipulated to yield various derivatives including cyclopropyl-substituted analogues.

Installation of the Cyclopropyl Group at the 2-Position

The cyclopropyl group introduction at the 2-position can be achieved through:

  • Nucleophilic substitution reactions using cyclopropyl-containing nucleophiles on 2-halo derivatives of pyrazolo[1,5-a]pyrazine.
  • Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) where a cyclopropyl boronic acid or equivalent is coupled with a 2-halopyrazolo[1,5-a]pyrazine intermediate.

While specific detailed procedures for the cyclopropyl substitution on this exact scaffold are sparse, analogous methods in heterocyclic chemistry suggest these strategies are applicable.

Representative Preparation Procedure (Literature-Based)

Although direct procedures for this compound are limited, related pyrazolo[1,5-a]pyrazine derivatives have been synthesized as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of pyrazolo[1,5-a]pyrazine core Reaction of 4-chloropyrazolo[1,5-a]pyrazine with tert-butyl cyanoacetate Formation of cyano-substituted intermediates
2 Conversion of intermediates Hydrolysis or further functional group manipulation Generation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles
3 Cyclopropyl substitution Cross-coupling with cyclopropyl boronic acid or nucleophilic substitution Installation of cyclopropyl group at 2-position (inferred)
4 Purification Chromatographic techniques (e.g., flash silica gel) Isolation of target compound

Analytical and Purification Notes

  • Purification of intermediates and final compounds is commonly performed by flash chromatography using silica gel.
  • Kugelrohr distillation and recrystallization may be employed for further purification.
  • Characterization typically includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine, and how is its structural integrity validated?

  • Methodology :

  • Synthesis :

Start with the solvent thermal decomposition of precursors to generate 4-chloropyrazolo[1,5-a]pyrazine (2a) .

Introduce the cyclopropyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using cyclopropylboronic acids .

Optimize reaction conditions (temperature, solvent, catalyst) to improve yield. For example, bromination of 2a using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C yields 3-bromo derivatives .

  • Characterization :

  • Use 1H/13C NMR to confirm substituent positions (e.g., cyclopropyl protons appear as distinct multiplets at δ ~0.5–1.5 ppm) .

  • Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .

  • Compare experimental melting points with literature data (e.g., derivatives in melt at 221–268°C) .

    • Example Data :
CompoundReaction ConditionsYieldKey NMR Data (δ, ppm)
4-Chloro derivativeSolvent thermal decomposition75%1H: 8.2 (s, H-3), 13C: 145.2 (C-Cl)
3-Bromo derivativeNBS in DMF, 80°C68%1H: 8.5 (s, H-3), 13C: 120.1 (C-Br)

Q. How are spectral discrepancies resolved during structural elucidation of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodology :

  • Cross-Validation : Compare experimental 1H/13C NMR shifts with density functional theory (DFT)-calculated values (e.g., deviations >0.5 ppm may indicate misassignment) .
  • Supplementary Techniques :
  • 2D NMR (COSY, HSQC) resolves overlapping signals (e.g., cyclopropyl CH2 groups) .
  • X-ray crystallography confirms regiochemistry for crystalline derivatives .
  • Reaction Consistency : Replicate syntheses to rule out side products (e.g., nitro group reduction artifacts in nitration reactions) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization at position 7 of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodology :

  • Direct Functionalization : Use electrophilic reagents (e.g., silylformamidines) under controlled conditions. For example, reacting 3-nitro derivatives with silylformamidine in benzene introduces formyl groups at position 7 with >70% regioselectivity .

  • Protecting Groups : Temporarily block reactive sites (e.g., chlorine at position 4) to direct substitution to position 7 .

  • Catalytic Systems : Employ palladium catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

    • Example :
  • Synthesis of 7-Formyl Derivative :

React 3-nitro-4-carboxylate (2g) with silylformamidine in benzene.

Crystallize from hexane to isolate product (mp 118–120°C) .

Q. How can computational tools streamline the design of pyrazolo[1,5-a]pyrazine synthesis pathways?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states. For instance, ICReDD’s workflow identifies optimal conditions for cyclopropane introduction by simulating energy barriers .
  • Data-Driven Optimization : Apply machine learning to historical reaction data (e.g., solvent effects on nitro group stability) to prioritize experimental trials .
  • Virtual Screening : Model substituent effects on electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization strategies .

Q. What advanced techniques address contradictions in biological activity data for pyrazolo[1,5-a]pyrazine analogs?

  • Methodology :

  • Dose-Response Studies : Conduct IC50 assays across multiple cell lines to differentiate target-specific effects from cytotoxicity .
  • Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with activity measurements (e.g., nitro group reduction to amines) .
  • Structural-Activity Relationships (SAR) : Correlate substituent electronic properties (Hammett σ values) with activity trends. For example, electron-withdrawing groups (e.g., -NO2) at position 3 enhance binding affinity in certain kinase assays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data between synthetic batches?

  • Methodology :

  • Batch Comparison : Analyze spectra for consistent impurities (e.g., residual solvents like DMF at δ 2.7–2.9 ppm) .
  • Isotopic Labeling : Introduce 13C-labeled precursors to trace unexpected signals (e.g., deuteration studies confirm proton assignments) .
  • Crystallographic Validation : Resolve ambiguities using single-crystal X-ray structures, as done for triazolo[1,5-a]pyrazine analogs in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.